molecular formula C10H7BrN2O3 B13703680 Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate

Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate

Cat. No.: B13703680
M. Wt: 283.08 g/mol
InChI Key: TZWJMFGAILZFNW-UHFFFAOYSA-N
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Description

Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring substituted with a bromopyridyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets, modulating their activity. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the bromopyridyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its potential as a versatile compound in drug discovery and development .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-15-10(14)8-4-9(16-13-8)7-3-2-6(11)5-12-7/h2-5H,1H3

InChI Key

TZWJMFGAILZFNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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